(Tetrahydrofuran-3-yl)methanol
Overview
Description
(Tetrahydrofuran-3-yl)methanol, also known as tetrahydro-3-furanmethanol, is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a colorless to light yellow clear liquid at room temperature and is known for its use in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Tetrahydrofuran-3-yl)methanol can be synthesized through several methods. One common method involves the hydrolysis of 1,3-dioxolane compounds, where tetrahydro-3-furanmethanol is the main product . Another method includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization to generate alkylated tetrahydrofuran derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalysts to optimize the yield and selectivity of the desired product. The process conditions, such as temperature, pressure, and the choice of solvents, are carefully controlled to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: (Tetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
(Tetrahydrofuran-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (tetrahydrofuran-3-yl)methanol involves its interaction with various molecular targets and pathways. For instance, in the synthesis of androgen receptor antagonists, it acts as a key intermediate, facilitating the formation of cyclic urea derivatives that exhibit potent antiproliferative activity against prostate cancer cells . The molecular targets include androgen receptors, and the pathways involved are related to androgen blockade therapy .
Comparison with Similar Compounds
Tetrahydrofuran (THF): A common solvent with a similar tetrahydrofuran ring structure but without the methanol group.
2,5-Dimethylfuran: A derivative of furan with two methyl groups, used in the synthesis of various functionalized tetrahydrofuran derivatives.
Uniqueness: (Tetrahydrofuran-3-yl)methanol is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of complex organic molecules. Its ability to undergo various transformations makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
oxolan-3-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUMGYALMOCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935903 | |
Record name | (Oxolan-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15833-61-1 | |
Record name | (+-)-Tetrahydro-3-furanmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Oxolan-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-3-furanmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the chirality of (Tetrahydrofuran-3-yl)methanol important in the synthesis of Dinotefuran?
A1: Dinotefuran exists as two enantiomers, with the (S)-(+)-enantiomer exhibiting significantly higher insecticidal activity than its counterpart []. Therefore, using enantiomerically pure (S)-(+)-(Tetrahydrofuran-3-yl)methanol as a starting material is crucial for synthesizing the more potent form of Dinotefuran.
Q2: What are the common methods for obtaining enantiomerically pure this compound?
A2: Two main approaches are used: chiral resolution and asymmetric synthesis. Recent research [, ] highlights the effectiveness of preparative HPLC and dynamic kinetic resolution for separating this compound enantiomers. These methods offer advantages like operational simplicity and high enantiomeric excess.
Q3: Can you describe the process of dynamic kinetic resolution used in the synthesis of (S)-(+)-Dinotefuran?
A3: In this method, this compound enantiomers are first reacted with (D)-(+)-10-camphorsulfonic chloride to form diastereomeric (tetrahydrofuran-3-yl)methyl-camphor sulfonate []. These diastereomers are then separated via kinetic resolution, selectively converting the desired (S)-(+)-(tetrahydrofuran-3-yl)methyl-camphor sulfonate. Finally, treatment with sodium hydride/benzyl alcohol removes the chiral auxiliary, yielding (S)-(+)-(Tetrahydrofuran-3-yl)methanol with high enantiomeric purity (ee = 99%) [].
Q4: Besides Dinotefuran, are there other applications for this compound derivatives?
A4: Yes, a study [] identified a novel compound, [(2S,3R,4R)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)tetrahydrofuran-3-yl]methanol, isolated from the plant Oresitrophe rupifraga. This compound exhibited significant antineuroinflammatory activity in vitro. This finding suggests the potential of this compound derivatives in developing new therapeutics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.